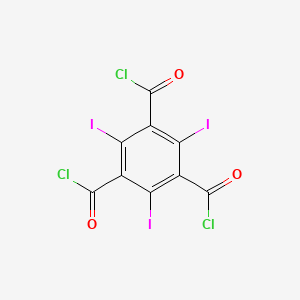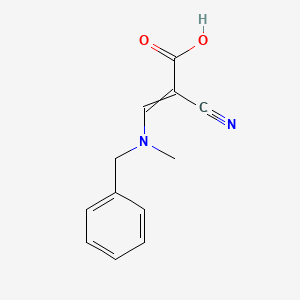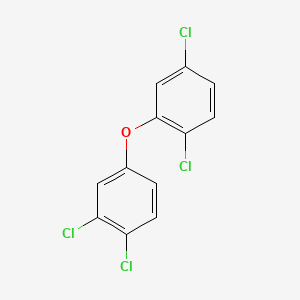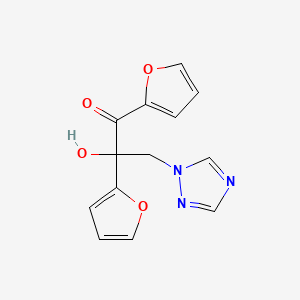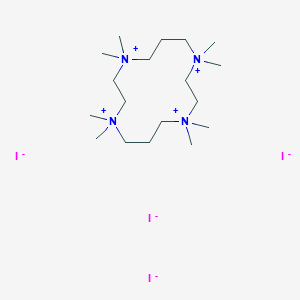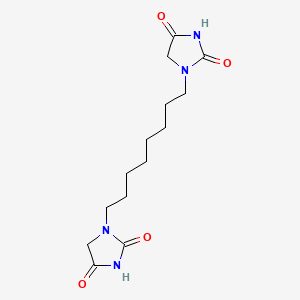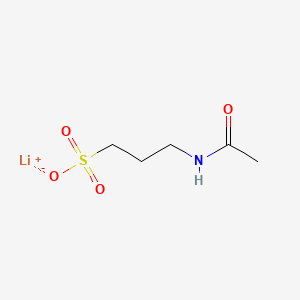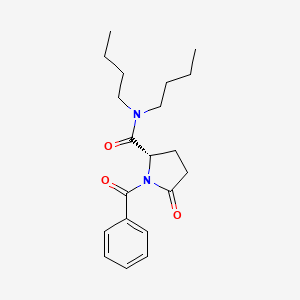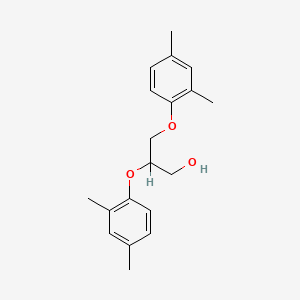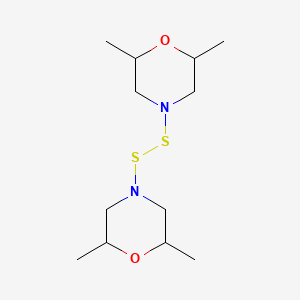
4,4'-Dithiobis(2,6-dimethylmorpholine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Dithiobis(2,6-dimethylmorpholine) is a chemical compound with the molecular formula C12H24N2O2S2 and a molecular weight of 292.46116 g/mol . It is known for its unique structure, which includes two morpholine rings connected by a disulfide bond. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dithiobis(2,6-dimethylmorpholine) typically involves the reaction of 2,6-dimethylmorpholine with sulfur or sulfur-containing reagents. One common method is the oxidative coupling of 2,6-dimethylmorpholine in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of 4,4’-Dithiobis(2,6-dimethylmorpholine) may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4,4’-Dithiobis(2,6-dimethylmorpholine) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The morpholine rings can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Iodine, hydrogen peroxide, and peracids.
Reducing Agents: Dithiothreitol, sodium borohydride, and lithium aluminum hydride.
Solvents: Dichloromethane, acetonitrile, and ethanol.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols.
Substitution Products: Various substituted morpholine derivatives.
Scientific Research Applications
4,4’-Dithiobis(2,6-dimethylmorpholine) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for certain chemical reactions.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 4,4’-Dithiobis(2,6-dimethylmorpholine) involves its ability to form and break disulfide bonds. This property is crucial in redox reactions, where the compound can act as both an oxidizing and reducing agent. The morpholine rings provide stability and solubility, making the compound versatile in various chemical environments .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dithiobis(2-methylmorpholine): Similar structure but with different substitution patterns on the morpholine rings.
4,4’-Dithiobis(morpholine): Lacks the methyl groups present in 4,4’-Dithiobis(2,6-dimethylmorpholine).
Bis(2,6-dimethylmorpholine) disulfide: Another disulfide compound with similar morpholine rings.
Uniqueness
4,4’-Dithiobis(2,6-dimethylmorpholine) is unique due to its specific substitution pattern, which provides distinct chemical reactivity and stability. The presence of methyl groups on the morpholine rings enhances its solubility and makes it more suitable for certain applications compared to its analogs .
Properties
CAS No. |
85865-96-9 |
|---|---|
Molecular Formula |
C12H24N2O2S2 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
4-[(2,6-dimethylmorpholin-4-yl)disulfanyl]-2,6-dimethylmorpholine |
InChI |
InChI=1S/C12H24N2O2S2/c1-9-5-13(6-10(2)15-9)17-18-14-7-11(3)16-12(4)8-14/h9-12H,5-8H2,1-4H3 |
InChI Key |
HKFSGPJTXXTDTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)SSN2CC(OC(C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



